![molecular formula C13H12F3N3O3 B7465860 1-ethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)-4H-quinoxaline-6-carboxamide](/img/structure/B7465860.png)
1-ethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)-4H-quinoxaline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)-4H-quinoxaline-6-carboxamide, also known as ETDQ, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. ETDQ belongs to the quinoxaline family, which has shown to possess various biological activities, including antioxidant, anticancer, and antimicrobial properties. In
Wirkmechanismus
The exact mechanism of action of 1-ethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)-4H-quinoxaline-6-carboxamide is not fully understood. However, it has been suggested that 1-ethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)-4H-quinoxaline-6-carboxamide may exert its pharmacological effects through the modulation of glutamate receptors, which play a crucial role in the regulation of neuronal activity. 1-ethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)-4H-quinoxaline-6-carboxamide has been shown to selectively inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
1-ethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)-4H-quinoxaline-6-carboxamide has been shown to possess various biochemical and physiological effects. In animal studies, 1-ethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)-4H-quinoxaline-6-carboxamide has been found to improve cognitive function and memory retention. 1-ethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)-4H-quinoxaline-6-carboxamide has also been shown to possess antioxidant properties, which could have implications in the treatment of oxidative stress-related diseases. Additionally, 1-ethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)-4H-quinoxaline-6-carboxamide has been found to possess anticonvulsant properties, making it a potential treatment for epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-ethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)-4H-quinoxaline-6-carboxamide in lab experiments is its selectivity towards the NMDA receptor. This allows for the investigation of the role of the NMDA receptor in various physiological and pathological processes. Additionally, 1-ethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)-4H-quinoxaline-6-carboxamide has been shown to possess good bioavailability and can cross the blood-brain barrier, making it a promising candidate for the treatment of neurological diseases. However, one of the limitations of using 1-ethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)-4H-quinoxaline-6-carboxamide in lab experiments is its relatively short half-life, which could limit its efficacy in long-term treatments.
Zukünftige Richtungen
There are several future directions for the research of 1-ethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)-4H-quinoxaline-6-carboxamide. One potential direction is the investigation of 1-ethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)-4H-quinoxaline-6-carboxamide as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to investigate the potential of 1-ethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)-4H-quinoxaline-6-carboxamide as a treatment for epilepsy and other neurological disorders. Furthermore, the development of more potent and selective NMDA receptor inhibitors could lead to the discovery of new therapeutic targets for the treatment of various neurological and psychiatric disorders.
Synthesemethoden
1-ethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)-4H-quinoxaline-6-carboxamide can be synthesized through a multi-step process involving the reaction of 2,3-dioxoquinoxaline with ethyl trifluoroacetate and N,N-dimethylformamide dimethyl acetal. The resulting product is then reacted with 2,2,2-trifluoroethylamine to obtain 1-ethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)-4H-quinoxaline-6-carboxamide. The synthesis of 1-ethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)-4H-quinoxaline-6-carboxamide has been optimized to yield a high purity product with a relatively high yield.
Wissenschaftliche Forschungsanwendungen
1-ethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)-4H-quinoxaline-6-carboxamide has been extensively studied for its potential as a pharmacological tool in various scientific research fields. It has been shown to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-ethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)-4H-quinoxaline-6-carboxamide has also been found to exhibit anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, 1-ethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)-4H-quinoxaline-6-carboxamide has been shown to possess anti-inflammatory properties, which could have implications in the treatment of inflammatory diseases such as arthritis and asthma.
Eigenschaften
IUPAC Name |
1-ethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)-4H-quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3/c1-2-19-9-4-3-7(10(20)17-6-13(14,15)16)5-8(9)18-11(21)12(19)22/h3-5H,2,6H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXJHLCWUCJZKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)NCC(F)(F)F)NC(=O)C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)-4H-quinoxaline-6-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.